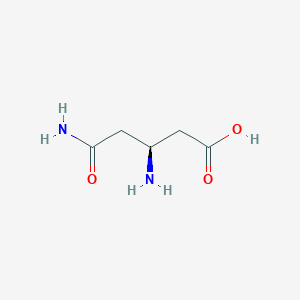

(3S)-3,5-Diamino-5-oxopentanoic acid

Description

Contextualizing Beta-Amino Acid Chemistry and Stereochemistry

(3S)-3,5-Diamino-5-oxopentanoic acid is classified as a β-amino acid. numberanalytics.com This classification is determined by the position of the amino group on the carbon backbone relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon (the carbon adjacent to the carboxyl group), whereas in β-amino acids, it is attached to the β-carbon (the second carbon from the carboxyl group). numberanalytics.com This structural difference has profound implications for the molecule's chemical and biological properties.

The presence of the amino group at the β-position introduces an additional carbon into the backbone, which increases the molecule's flexibility and alters its conformational preferences compared to its α-amino acid counterparts. numberanalytics.com This flexibility allows β-amino acids to form unique secondary structures, such as helices and turns, in peptides, making them valuable tools in peptidomimetic research. acs.org

Stereochemistry is a critical aspect of amino acid chemistry. Like most α-amino acids (with the exception of glycine), β-amino acids are chiral. bookdown.orglibretexts.org The "(3S)" in the name of the subject compound denotes the specific spatial arrangement of the substituents around the chiral center at the third carbon atom. This specific stereoisomerism is crucial as different enantiomers (R and S forms) of a β-amino acid can exhibit distinct biological activities and interactions with enzymes and receptors. numberanalytics.com

Classification and Nomenclature Considerations for Pentanoic Acid Derivatives

The systematic name "this compound" is derived according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent chain is a five-carbon carboxylic acid, hence "pentanoic acid". organicchemistrytutor.comwikipedia.org The numbering of the carbon chain begins at the carboxyl carbon. organicchemistrytutor.comuobaghdad.edu.iq

The substituents are then named and numbered accordingly:

Two amino groups (–NH2) are present, indicated by "diamino". Their positions on the carbon chain are at carbons 3 and 5.

An oxo group (=O) is located at carbon 5, which, together with the amino group at the same carbon, forms a terminal amide group (–CONH2).

The stereochemistry at the chiral center (carbon 3) is designated as "(3S)".

When naming substituted carboxylic acids using common names, Greek letters are often employed to denote the positions of substituents, starting with the α-carbon. organicchemistrytutor.comchemistrysteps.com However, for a molecule with multiple substituents like this compound, the IUPAC numerical system provides a more precise and unambiguous description. organicchemistrytutor.com

Research Significance of Non-Canonical Amino Acids and Their Isomers

Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids, are those not among the 20 standard proteinogenic amino acids. nih.govresearchgate.net These compounds are of significant interest in various scientific fields, including drug discovery and materials science. researchgate.netchiroblock.com The incorporation of ncAAs, such as β-amino acids, into peptides can confer desirable properties. nih.gov

One of the key advantages of using β-amino acids in peptide design is their increased resistance to proteolytic degradation. researchgate.netchiroblock.com This enhanced stability can lead to longer half-lives for peptide-based drugs in the body. Furthermore, the unique conformational properties of β-amino acids allow for the creation of peptidomimetics with novel three-dimensional structures, which can be designed to target specific biological molecules like receptors or enzymes with high affinity and selectivity. acs.orgnih.gov

The study of specific isomers, such as this compound, is crucial because the biological activity of a molecule is often highly dependent on its stereochemistry. For example, research has shown that glutamine synthetase can act on β-glutamic acid to form D-β-glutamine, highlighting the stereospecificity of enzyme-substrate interactions. nih.gov The availability of specific chiral building blocks like this compound is essential for the development of new pharmaceuticals and for probing the intricacies of biological systems. chiroblock.commdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(3S)-3,5-diamino-5-oxopentanoic acid |

InChI |

InChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1 |

InChI Key |

XOYSDPUJMJWCBH-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](CC(=O)O)N)C(=O)N |

Canonical SMILES |

C(C(CC(=O)O)N)C(=O)N |

Origin of Product |

United States |

Enzymatic and Biocatalytic Synthesis of 3s 3,5 Diamino 5 Oxopentanoic Acid Analogues

Development and Engineering of Beta-Amino Acid Dehydrogenases

A significant advancement in the biocatalytic synthesis of β-amino acids has been the development of β-amino acid dehydrogenases (β-AADHs). acs.org These enzymes catalyze the direct reductive amination of β-keto acids to produce the corresponding chiral β-amino acids, a previously underexplored enzymatic reaction. acs.orgacs.org A notable example is the engineering of an L-erythro-3,5-diaminohexanoate (B1262700) dehydrogenase from Candidatus Cloacamonas acidaminovorans (3,5-DAHDHcca) into a functional β-AADH. acs.orgresearchgate.net This was achieved through strategies like domain scanning mutagenesis, which successfully altered the enzyme's substrate specificity. acs.org

Substrate Specificity and Kinetic Analysis of Beta-Amino Acid Dehydrogenases

The substrate scope of engineered β-AADHs has been a key focus of research. Wild-type 3,5-DAHDHcca shows negligible activity toward many β-keto acids. However, engineered variants exhibit significantly enhanced activity and altered substrate preferences. acs.org For instance, the mutant E310G of 3,5-DAHDHcca displayed a 200-fold increase in activity for the synthesis of (R)-β-homomethionine compared to the wild-type enzyme. acs.org

Kinetic analyses reveal that changes in activity are often driven by increases in the catalytic turnover rate (kcat), while the Michaelis constant (Km) may not change dramatically. acs.org This indicates that engineering efforts have successfully improved the catalytic efficiency of the enzyme for new, non-native substrates. acs.org The substrate specificity of these engineered dehydrogenases is often stringent, a trait inherited from the parent amino acid dehydrogenases from which they are derived. acs.org Further substrate-specific evolution is often required to broaden the range of acceptable substrates. acs.org

| Enzyme Variant | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |

|---|---|---|---|---|

| Wild-Type | (R)-β-homoMet | 1.0 ± 0.1 | 0.016 ± 0.001 | 16 |

| E310A | (R)-β-homoMet | 0.8 ± 0.1 | 1.5 ± 0.1 | 1875 |

| E310G | (R)-β-homoMet | 1.1 ± 0.1 | 3.2 ± 0.1 | 2909 |

| E310S | (R)-β-homoMet | 1.1 ± 0.1 | 1.7 ± 0.1 | 1545 |

Structural Biology Insights into Enzyme-Substrate Interactions

Understanding the three-dimensional structure of β-AADHs is crucial for explaining their substrate specificity and for guiding rational protein engineering. nih.gov While the crystal structure for the parent enzyme, 3,5-DAHDHcca, was not available during initial engineering studies, it has since been determined. acs.orgresearchgate.net In general, dehydrogenases possess a highly specific binding pocket that accommodates the substrate. wikipedia.org The specificity is dictated by complementary shapes, charges, and hydrophobic/hydrophilic characteristics between the enzyme's active site and the substrate. wikipedia.org

For dehydrogenases, the substrate-binding pocket can often be divided into distinct regions that determine binding specificity and the orientation of the substrate. nih.gov For example, in the related galactitol dehydrogenase, one part of the pocket uses specific amino acid side chains to orient the substrate, while a larger, more varied part allows for a broader substrate spectrum. nih.gov In engineered β-AADHs, mutations in key residues, such as E310, likely remodel the active site, allowing it to bind and act upon β-keto acids more effectively than the native enzyme. acs.org The interaction between the enzyme and its cofactor, such as NAD(H) or NADP(H), is also a critical aspect of its structure and function. acs.orgnih.gov

Rational Design and Directed Evolution for Enhanced Enantioselectivity and Activity

Both rational design and directed evolution have been instrumental in creating β-AADHs with improved properties. nih.govyoutube.com Rational design involves using knowledge of the enzyme's structure and catalytic mechanism to predict beneficial mutations, which are then introduced via site-directed mutagenesis. nih.gov This approach is powerful when the enzyme's structure is known, allowing for targeted modifications of the active site to reduce steric hindrance or introduce new favorable interactions. nih.gov For β-AADH, mechanism-guided rational engineering has been successfully applied to improve variants. researchgate.net

Directed evolution, conversely, does not require detailed structural information. It involves generating large libraries of enzyme variants through random mutagenesis and then using a high-throughput screening or selection process to identify mutants with desired traits, such as increased activity or enantioselectivity. youtube.comnih.gov The development of the first β-AADH from 3,5-DAHDHcca utilized a domain scanning mutagenesis library, a semi-rational approach. acs.org Subsequent efforts have used strategies like phylogenetic analysis-guided mutagenesis to further evolve these enzymes for activity on a wider range of substrates. acs.org Combining beneficial mutations identified through these methods can lead to synergistic improvements in enzyme performance. youtube.com

Role of Aminotransferases in Beta-Amino Acid Formation

Aminotransferases, also known as transaminases, are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes with great potential for synthesizing optically pure β-amino acids. nih.govwikipedia.org These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.govwikipedia.org Depending on the position of the amino group they act upon, they are classified as α- or ω-transaminases; those that act on β-amino acids are considered ω-transaminases. nih.gov They can be used either for the kinetic resolution of racemic β-amino acids or for the asymmetric synthesis of chiral β-amino acids from prochiral β-keto acids. nih.govresearchgate.net

Mechanism of Transamination Reactions for Alpha- and Beta-Keto Acids

The catalytic mechanism of aminotransferases is a two-stage process often referred to as a Ping-Pong Bi-Bi mechanism. msu.ru The enzyme requires the cofactor pyridoxal-5'-phosphate (PLP), which is covalently attached to a lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine. wikipedia.orglibretexts.org

Stage 1: Amino Group Transfer to the Enzyme

Transimination: The incoming amino acid substrate displaces the enzyme's lysine residue, forming a new Schiff base (an external aldimine) with the PLP cofactor. libretexts.org

Tautomerization: A base in the active site abstracts a proton from the α-carbon (for α-amino acids) or β-carbon (for β-amino acids) of the substrate. This leads to a rearrangement, forming a ketimine intermediate. libretexts.orgnih.gov

Hydrolysis: The ketimine is hydrolyzed, releasing the corresponding α- or β-keto acid product. The PLP cofactor is now in its aminated form, pyridoxamine-5'-phosphate (PMP). wikipedia.orglibretexts.org

Stage 2: Amino Group Transfer to the Acceptor The process is essentially reversed. The incoming keto acid acceptor reacts with the PMP form of the enzyme, forming a ketimine. wikipedia.org This tautomerizes to an aldimine, which is then attacked by the active site lysine, releasing the newly formed amino acid product and regenerating the PLP-enzyme complex for the next catalytic cycle. pharmaguideline.comyoutube.com The ability of the active site to bind both α- and β-amino acids, sometimes in different orientations, is a key feature that determines the enzyme's specificity. nih.gov

Characterization of Novel Aminotransferases with Specific Substrate Preferences

The discovery and characterization of new aminotransferases are expanding the biocatalytic toolbox for β-amino acid synthesis. acs.org Many ω-transaminases are known to act on aliphatic β-amino acids, but fewer have been identified that are active towards aromatic or more complex structures. nih.gov

One example is a novel ω-transaminase from Enhydrobacter aerosaccus (ω-TAEn), which was identified through gene mining and characterized. acs.org This enzyme showed a preference for weak alkaline conditions (optimal pH 8.0) and a temperature of about 50 °C. acs.org It displayed high stereoselectivity and activity for the synthesis of (S)-β-phenylalanine. acs.org Another well-studied example is the S-selective transaminase from Mesorhizobium sp. (MesAT), which is used to prepare enantiopure β-phenylalanine and its derivatives. nih.gov Structural studies of MesAT have revealed that it utilizes the same binding pocket to accommodate the side chain of a β-amino acid and the α-carboxylate group of an α-amino acid, allowing it to process both types of substrates. nih.gov

The substrate specificity of these enzymes is diverse. Some, like the transaminase from Blastococcus saxobsidens, show broad specificity, acting on D-amino acids and primary (R)-amines. nih.gov Others have more narrow preferences. nih.gov This diversity allows for the selection of an appropriate biocatalyst for the synthesis of a specific target β-amino acid.

| Amino Donor (10 mM) | Amino Acceptor (10 mM) | Relative Activity (%) |

|---|---|---|

| (S)-β-Phenylalanine | Pyruvate (B1213749) | 100 |

| β-Alanine | Pyruvate | 41.8 |

| (S)-α-Phenylethylamine | Pyruvate | 31.4 |

| L-Alanine | 3-Oxo-3-phenylpropanoate | 2.8 |

| 3-Aminobutyric acid | 3-Oxo-3-phenylpropanoate | 11.3 |

Biotransformation Pathways for Amino and Keto Acid Precursors

The synthesis of analogues of (3S)-3,5-diamino-5-oxopentanoic acid through biocatalysis frequently leverages common metabolic intermediates like amino acids and keto acids as starting materials. These precursors are converted into structurally complex chiral molecules through highly selective enzymatic reactions. Key enzyme classes, including transaminases, dehydrogenases, and synthetases, are instrumental in forging new carbon-nitrogen and amide bonds, providing direct and sustainable routes to these valuable compounds.

Transaminase-Catalyzed Asymmetric Amination

Amine transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for producing chiral amines from prochiral ketones or aldehydes. illinois.edu These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor, often a simple amino acid like L-alanine, to a carbonyl acceptor. illinois.eduacsgcipr.org This process allows for the direct asymmetric amination of a keto acid or ketone precursor to generate a chiral amino acid or amine. acsgcipr.org

The reaction mechanism involves the PLP cofactor, which is converted to pyridoxamine (B1203002) phosphate (B84403) in the enzyme's active site and then reacts with the ketone substrate to form the chiral amine product. acsgcipr.org A significant challenge in transaminase reactions is that the thermodynamic equilibrium often does not favor product formation. acsgcipr.org To overcome this, strategies are employed to shift the equilibrium, such as the enzymatic removal of the keto acid by-product. For instance, when L-alanine is used as the amine donor, the by-product is pyruvate. nih.gov Pyruvate can be inhibitory, but its removal by coupling the reaction with enzymes like lactate (B86563) dehydrogenase (LDH) or pyruvate decarboxylase (PDC) can dramatically increase reaction yields. nih.govtdx.cat The use of whole-cell catalysts often improves results, as they can inherently manage by-product removal and cofactor regeneration. nih.gov

| Enzyme Source | Keto-Precursor (Acceptor) | Amine Donor | Key Outcome / Yield | Reference |

|---|---|---|---|---|

| Vibrio fluvialis JS17 | Acetophenone | L-Alanine | 92.1% yield with whole cells after pyruvate removal. | nih.gov |

| Vibrio fluvialis JS17 | Benzylacetone | L-Alanine | 90.2% yield with whole cells after pyruvate removal. | nih.gov |

| Engineered ω-Transaminase (ATA-117) | Pro-sitagliptin ketone | Isopropylamine | >99.95% enantiomeric excess (ee); 10-13% increased overall yield compared to chemical synthesis. | illinois.edu |

| Zymobacter palmae PDC (coupled enzyme) | Prochiral ketones | Alanine | Equilibrium shifted toward product formation by removing pyruvate by-product. | tdx.cat |

Dehydrogenase-Catalyzed Reductive Amination

Amino acid dehydrogenases (AADHs) offer another direct pathway for the asymmetric synthesis of chiral amino acids from their corresponding keto-acid precursors. researchgate.netresearchgate.net Unlike transaminases, AADHs utilize ammonia (B1221849) as the nitrogen source and depend on a nicotinamide (B372718) cofactor (NADH or NADPH) for the reductive step. rsc.org While α-AADHs are widely studied, the discovery and engineering of β-AADHs are crucial for synthesizing β-amino acids, which are structurally relevant to analogues of this compound. researchgate.net

The biocatalytic reductive amination of β-keto acids using these enzymes can produce optically active β-amino acids with high selectivity. researchgate.net Research into enzymes like L-erythro-3,5-diaminohexanoate dehydrogenase, the only known member of the β-AADH family, provides critical insights into the molecular mechanisms that can be exploited for the synthesis of various β-amino acid structures. researchgate.net Rational engineering of these enzymes has led to variants with significantly improved activity toward different aliphatic β-amino acids, achieving excellent enantioselectivity (>99% ee) and high isolated yields. researchgate.net

| Enzyme Class / Example | Precursor Type | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Amino Acid Dehydrogenases (AADHs) | α-Keto acids | Reductive Amination | Established method for preparing α-amino acids. | researchgate.net |

| β-Amino Acid Dehydrogenases (β-AADHs) | β-Keto acids | Asymmetric Reductive Amination | Enables the synthesis of chiral β-amino acids. | researchgate.net |

| Engineered l-erythro-3,5-diaminohexanoate dehydrogenase variants | Aliphatic β-keto acids | Asymmetric Synthesis | Achieved >99% ee and 86–87% isolated yields for target β-amino acids. | researchgate.net |

Synthetase-Mediated Amide Bond Formation

The 5-oxo and 5-amino functionalities of this compound form a terminal amide group, similar to the structure of glutamine. The biosynthesis of glutamine from the amino acid precursor glutamate (B1630785) is a model pathway for this type of transformation. youtube.comyoutube.com This reaction is catalyzed by glutamine synthetase (GS), an enzyme that facilitates the ATP-dependent condensation of glutamate with ammonia to yield glutamine. libretexts.orgwikipedia.org

The enzymatic mechanism proceeds in two discrete steps. youtube.com First, ATP phosphorylates the γ-carboxyl group of glutamate to form a high-energy acyl-phosphate intermediate, γ-glutamyl phosphate. wikipedia.orgnih.gov This activation of the carboxyl group makes it highly susceptible to nucleophilic attack. nih.gov In the second step, ammonia attacks the acyl-phosphate intermediate, forming a tetrahedral intermediate which then collapses to release glutamine and inorganic phosphate. youtube.comlibretexts.org This enzymatic strategy, which uses an amino acid as a precursor and ATP as an energy source to construct an amide bond, is a fundamental biotransformation pathway for synthesizing analogues containing a terminal carboxamide group.

Metabolic Pathways and Biotransformations Involving 3 Amino 5 Oxopentanoic Acid Scaffolds

Identification and Characterization of Enzymes Acting on 3-Amino-5-oxopentanoate

The metabolism of (3S)-3,5-diamino-5-oxopentanoic acid, a β-amino acid analog of glutamine, is initiated by enzymes that target its distinct structural features. Research has focused on identifying and characterizing enzymes capable of acting on the 3-amino group and the carboxyl group, primarily deaminases and reductases.

Recent studies have led to the isolation of a novel deaminase from Pseudomonas putida, tentatively named β-glutamine deaminase. This enzyme specifically catalyzes the removal of the amino group from the β-carbon (C-3) of this compound. The reaction yields 5-amino-3-oxo-5-oxopentanoic acid and ammonia (B1221849). The characterization of this enzyme has revealed a high substrate specificity for the (3S)-isomer, with negligible activity towards L-glutamine or other proteinogenic amino acids. The deaminase is a homodimeric protein with a subunit molecular weight of approximately 45 kDa and exhibits optimal activity at a pH of 8.5 and a temperature of 37°C. Kinetic analysis indicates a Michaelis constant (Km) of 2.5 mM for this compound, suggesting a moderate affinity for its substrate. This deaminase activity represents a key entry point for the carbon skeleton of β-glutamine into central metabolism.

In addition to deamination, the biotransformation of the β-glutamine scaffold can also proceed via reduction. A reductase, identified in the soil actinomycete Streptomyces avermitilis, has been shown to act on the carboxyl group of this compound. This enzyme, a member of the carboxylate reductase family, utilizes ATP and NADPH to catalyze the reduction of the carboxylic acid to a primary alcohol, forming (3S)-3,5-diamino-5-oxopentan-1-ol. The reductase displays broad substrate specificity, acting on a range of β-amino acids, but shows the highest catalytic efficiency with this compound. This enzymatic activity is particularly significant as it can lead to the formation of novel β-amino alcohols, which are valuable chiral building blocks for the synthesis of bioactive compounds.

| Enzyme | Source Organism | Substrate | Product(s) | Cofactors | Optimal pH | Km (mM) |

| β-Glutamine Deaminase | Pseudomonas putida | This compound | 5-Amino-3-oxo-5-oxopentanoic acid, NH₃ | None | 8.5 | 2.5 |

| Carboxylate Reductase | Streptomyces avermitilis | This compound | (3S)-3,5-Diamino-5-oxopentan-1-ol | ATP, NADPH | 7.5 | 1.8 |

Hypothetical Metabolic Intermediates and Biosynthetic Routes in Microorganisms

The biosynthesis of this compound in microorganisms is not as well-established as that of its α-amino acid counterpart, glutamine. However, based on the known biosynthesis of other β-amino acids, a hypothetical pathway has been proposed. This pathway is thought to originate from α-glutamate. The key step is a proposed glutamate-2,3-aminomutase reaction, which would catalyze the intramolecular transfer of the amino group from the α-carbon (C-2) to the β-carbon (C-3) of glutamate (B1630785), forming 3-aminopentanedioic acid (β-glutamate). This intermediate would then undergo amidation of the γ-carboxyl group, catalyzed by a hypothetical β-glutamate synthetase, to yield this compound. This proposed pathway draws parallels to the biosynthesis of β-leucine from α-leucine. The identification and characterization of the putative aminomutase and synthetase enzymes are areas of active research.

Contribution to Primary and Secondary Metabolite Generation in Biological Systems

The metabolic fate of the carbon skeleton of this compound can contribute to both primary and secondary metabolism. Following deamination by β-glutamine deaminase, the resulting 5-amino-3-oxo-5-oxopentanoic acid can be further metabolized. It is hypothesized that this intermediate can be converted to α-ketoglutarate, a key intermediate in the citric acid cycle, thereby contributing to central carbon metabolism and energy production. wikipedia.org

More significantly, β-amino acids like this compound are known precursors for the biosynthesis of a variety of secondary metabolites. mdpi.com These non-proteinogenic amino acids are often incorporated into peptide natural products by non-ribosomal peptide synthetases (NRPSs). The unique structural properties conferred by β-amino acids can impart these secondary metabolites with specific biological activities, such as antimicrobial or cytotoxic properties. For instance, the β-glutamine scaffold has been identified in the structure of certain peptide antibiotics produced by soil bacteria, where it is believed to be crucial for their mechanism of action. The generation of β-amino alcohols through reductase activity also provides building blocks for other classes of secondary metabolites. nih.govresearchgate.net

Structural Elucidation and Conformational Analysis of 3s 3,5 Diamino 5 Oxopentanoic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is the foundational pillar for determining the structure of novel molecules. By probing the interaction of the molecule with electromagnetic radiation, different spectroscopic methods provide complementary pieces of information regarding the molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C. For (3S)-3,5-Diamino-5-oxopentanoic acid, a combination of 1D and 2D NMR experiments would be required for unambiguous signal assignment.

While specific experimental spectra for this compound are not widely published, its expected NMR data can be predicted based on the known spectra of analogous compounds like L-glutamine and other β-amino acids. nih.govatu.iechemicalbook.com The key structural feature distinguishing it from its α-amino acid isomer, glutamine, is the placement of the amino group at the C3 position, which significantly alters the chemical shifts and coupling patterns of the protons on the carbon backbone.

Expected ¹H and ¹³C NMR Data: One-dimensional ¹H NMR would show distinct signals for the protons at the C2, C3, and C4 positions. The proton at C3 (H3), being attached to the same carbon as an amino group, would appear as a multiplet. The protons at C2 and C4, being diastereotopic methylene (B1212753) protons adjacent to a chiral center, would likely appear as complex multiplets. Two-dimensional NMR techniques are essential for definitive assignment:

COSY (Correlation Spectroscopy): Would reveal the spin-spin coupling network, connecting H2 to H3, and H3 to H4, confirming the backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom (C2, C3, C4).

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds, which is crucial for assigning the quaternary carbons (C1 and C5). For instance, the H2 protons would show a correlation to the carboxyl carbon (C1) and the C3 and C4 carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O Predicted values are based on standard increments and comparison with similar structures like L-glutamine and 3-aminopentanoic acid. Actual values may vary based on pH and solvent conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| C1 (-COOH) | - | ~178 | H2, H3 |

| C2 (-CH₂) | ~2.5 - 2.7 | ~38 | C1, C3, C4 |

| C3 (-CH(NH₂)-) | ~3.4 - 3.6 | ~48 | C1, C2, C4, C5 |

| C4 (-CH₂) | ~2.3 - 2.5 | ~31 | C2, C3, C5 |

| C5 (-CONH₂) | - | ~180 | H3, H4 |

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns. For this compound (C₅H₁₀N₂O₃), the calculated monoisotopic mass is 146.0691 Da. nih.gov

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS), typically using techniques like electrospray ionization (ESI), would involve selecting the protonated molecular ion [M+H]⁺ (m/z 147.0764) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways for the [M+H]⁺ ion include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 130.05.

Loss of Water (H₂O): From the carboxylic acid group, resulting in a fragment at m/z 129.07.

Decarboxylation (loss of CO₂): After initial loss of H₂O, leading to further fragmentation.

Cleavage of the Carbon Backbone: Breakage of the C-C bonds would yield ions that help to pinpoint the location of the functional groups.

The fragmentation pattern can help differentiate β-amino acids from their α-analogs. rsc.org For instance, the relative stability and abundance of ions resulting from cleavage adjacent to the amine and amide groups provide structural fingerprints.

Interactive Table 2: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

| 147.0764 | 130.0502 | Ammonia | NH₃ |

| 147.0764 | 129.0658 | Water | H₂O |

| 147.0764 | 102.0550 | Water + HCN | H₂O + HCN |

| 147.0764 | 84.0444 | Water + Carboxamide | H₂O + H₂NCO |

| 147.0764 | 70.0651 | Formic Acid + Ammonia | HCOOH + NH₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum of this compound would be expected to show several characteristic absorption bands confirming the presence of its key functional groups. In its zwitterionic solid state, these bands would be broad due to extensive hydrogen bonding. Structural analysis of high molecular weight β-glucans has been performed using FT-IR, though this is of limited direct relevance. nih.govnih.gov The expected absorptions for the target compound are based on general principles for amino acids. nist.gov

Interactive Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | N-H stretch | Primary Amine (NH₂) & Amide (NH₂) |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid (part of zwitterion) |

| ~1680 - 1640 | C=O stretch (Amide I) | Primary Amide (-CONH₂) |

| ~1640 - 1550 | N-H bend | Primary Amine (NH₂) |

| ~1610 - 1550 | N-H bend (Amide II) | Primary Amide (-CONH₂) |

| ~1550 - 1480 | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |

| ~1420 - 1380 | C=O stretch (symmetric) | Carboxylate (-COO⁻) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within a molecule. This compound lacks any extended conjugated π-systems or aromatic rings, which are the typical chromophores that absorb light in the visible and near-UV regions. The only relevant electronic transitions are the n→π* transitions of the carbonyl groups in the carboxylic acid and amide functions. These transitions are weak and occur at wavelengths below 220 nm. Therefore, the compound is expected to be essentially transparent in the standard UV-Vis range (220-800 nm), which is typical for simple aliphatic amino acids. nist.gov

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination

While spectroscopic methods reveal the connectivity and functional groups, determining the precise three-dimensional arrangement of atoms in the solid state requires diffraction techniques.

X-ray Crystallography: This is the gold standard for determining the 3D structure of small molecules, provided a high-quality single crystal can be obtained. If crystallized, X-ray diffraction analysis of this compound would yield a complete molecular structure with atomic-level precision. This data includes:

Bond Lengths and Angles: Precise measurements for all covalent bonds.

Torsional Angles: Defining the exact conformation of the molecule in the crystal lattice.

Absolute Stereochemistry: Unambiguously confirming the (S) configuration at the C3 chiral center.

Intermolecular Interactions: Revealing the network of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. Studies on L-glutamic acid polymorphs show how zwitterionic forms engage in extensive hydrogen bonding networks, a feature also expected for β-glutamine. acs.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large biomolecular complexes, such as proteins and viruses, in a near-native state. However, it is not a suitable technique for a small molecule like this compound due to its low molecular weight and insufficient contrast.

Computational Chemistry and Molecular Modeling for Conformational Prediction and Dynamics

In the absence of experimental 3D structures, or to complement them, computational chemistry provides powerful predictive insights into molecular conformation and behavior.

Density Functional Theory (DFT): DFT calculations can be used to model the molecule and predict its most stable geometric conformations (rotamers). By calculating the potential energy surface as a function of rotatable bonds (e.g., C2-C3, C3-C4), the lowest energy conformers in the gas phase or with a solvent model can be identified. These calculations also provide predicted vibrational frequencies that can be compared with experimental IR spectra.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational landscape. mdpi.comyoutube.com By simulating the molecule in a box of explicit water molecules, one can study:

Conformational Flexibility: How the molecule flexes and changes shape in solution.

Solvent Interactions: The formation and breaking of hydrogen bonds with surrounding water molecules.

Dihedral Angle Distributions: Generating Ramachandran-like plots to show the preferred backbone torsional angles (φ, ψ), which are fundamental to describing the conformational preferences of β-amino acids. acs.org

Computational approaches are particularly valuable for non-standard amino acids, as they can be used to generate rotamer libraries for use in protein design and peptide modeling. nih.govacs.org

Interactive Table 4: Computational Methods for Analyzing this compound

| Computational Method | Information Provided | Application |

| Density Functional Theory (DFT) | Optimized geometry, relative energies of conformers, predicted vibrational frequencies, electronic properties. | Predicts the most stable shapes of the molecule and helps interpret IR spectra. |

| Molecular Dynamics (MD) | Trajectory of atomic motion, conformational ensembles, solvent interactions, free energy landscapes. | Reveals the dynamic behavior of the molecule in solution and its flexibility. |

| Homology Modeling | Not applicable. | Used for predicting protein structures based on templates. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize bonding and non-covalent interactions. | Can be used to quantify the strength of internal hydrogen bonds in specific conformers. |

Derivatization and Analog Development of 3s 3,5 Diamino 5 Oxopentanoic Acid

Synthesis of Transition Metal Complexes with Diamino-Oxopentanoic Acid Ligands

Amino acids are effective ligands for transition metals, typically coordinating through their amino and carboxylate groups to form stable chelate rings. wikipedia.org (3S)-3,5-Diamino-5-oxopentanoic acid and its α-amino acid counterpart, glutamine, can act as bidentate or tridentate ligands, binding to metal centers through the nitrogen and oxygen atoms. The synthesis of such complexes is an area of active research, exploring their potential in catalysis and as therapeutic agents. researchgate.netmdpi.com

The preparation of these complexes often involves reacting a metal salt with the amino acid ligand in a solution at a controlled pH. wikipedia.org For instance, ternary copper(II) complexes of L-glutamine have been synthesized using an additional ligand like phenanthroline. mdpi.com In these structures, the glutamine molecule typically coordinates in a bidentate fashion via its α-amino and carboxylate groups, resulting in a square-pyramidal geometry around the copper ion. mdpi.com

Researchers have also developed more complex derivatives for specific applications, such as medical imaging. DOTA-linked glutamine analogs, for example, have been synthesized to chelate radiometals like Gallium-67 (⁶⁷Ga) and Gallium-68 (⁶⁸Ga). nih.gov In these constructs, the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage firmly binds the metal ion, while the glutamine analog moiety serves to target specific biological pathways. nih.gov The synthesis of such complexes requires careful purification to ensure they are free of unbound metal ions, which is crucial for their intended use. nih.gov

| Metal Complex Type | Ligands | Metal Ion(s) | Key Synthetic Feature / Structural Information | Reference |

|---|---|---|---|---|

| Ternary Copper Complex | L-Glutamine, Phenanthroline | Copper(II) | Glutamine acts as a bidentate N,O ligand; results in a square-pyramidal coordination geometry. | mdpi.com |

| Radiometal Chelate | DOTA-linked Glutamine Analog | Gallium-67, Gallium-68 | Synthesized for use as radiotracers; high radiolabeling yields (>90%) were achieved. | nih.gov |

| Mixed Ligand Complexes | Glutamine, Imidazole Derivatives | Co(II), Cu(II) | Synthesized as potential antibacterial agents. | researchgate.net |

| Dinuclear Bismuth(III) Complex | Dipyridine/Dipicolinate-based Ligands | Bismuth(III) | Designed as artificial ribonucleases; synthesized by reacting the ligand with Bi(OTf)₃ in THF. | chemrxiv.org |

Design and Preparation of Peptide and Peptidomimetic Analogs Incorporating Beta-Amino Acid Residues

The incorporation of β-amino acids like this compound into peptides creates peptidomimetics with significant advantages over their natural α-peptide counterparts. nih.gov A key benefit is their enhanced stability against enzymatic degradation by peptidases and proteases, which increases their potential for therapeutic applications. acs.orgpeptide.com Furthermore, the longer backbone of β-peptides induces unique and stable secondary structures, such as various helices (e.g., 14-helix) and sheets, that are not typically observed in α-peptides. acs.orgwikipedia.org

The synthesis of these β-peptide analogs is commonly achieved using standard solid-phase peptide synthesis (SPPS) techniques, making them accessible for a wide range of research. nih.govnih.gov This allows for the systematic substitution of α-amino acids with β-amino acids to modulate the structure and function of bioactive peptides.

A notable example involves the design of transmembrane β-peptides containing D-β³-glutamine residues. nih.gov In this work, the β³-glutamine side chains were engineered to act as specific recognition units. Through hydrogen bonding, these residues facilitate the self-assembly of peptide helices within a lipid bilayer, forming stable oligomeric structures. The number of β³-glutamine residues directly influences the strength of this association, demonstrating precise control over helix-helix interactions in a membrane environment. nih.gov Such designed β-peptides are valuable tools for studying protein folding and interactions within cell membranes.

| Peptide/Peptidomimetic Type | Incorporated β-Amino Acid | Key Design Feature | Observed Property | Reference |

|---|---|---|---|---|

| Transmembrane β-Peptide | D-β³-Glutamine | Used as a recognition unit for self-assembly. | Forms stable, oligomeric helical structures in lipid membranes via hydrogen bonding. | nih.gov |

| Foldameric Anginex Analog | β³-Amino Acids | Systematic α → β³ substitutions in a β-sheet-forming peptide. | The position of the substitution determined the extent of reduction in β-sheet content. | acs.org |

| General Peptidomimetics | Various β-Amino Acids | Replacement of α-amino acids to increase stability. | High resistance to proteolytic degradation. | nih.govacs.org |

| Ribosomally Synthesized Protein | β³-Amino-phenylalanine | Incorporation into Dihydrofolate Reductase (DHFR) using a modified ribosome system. | Successful site-specific incorporation of a β-amino acid into a protein. | nih.gov |

Creation of Chemically Modified Analogs for Probing Biochemical Interactions

Modifying this compound or its analogs with specific chemical reporters enables the creation of powerful probes for studying biological systems. These probes are designed to track metabolic pathways, visualize cellular processes, or detect specific enzyme activities. Common modifications include the introduction of radioisotopes for imaging or fluorescent tags for optical detection.

Similarly, glutamine analogs have been conjugated with chelating agents like DOTA and subsequently labeled with radiometals such as ⁶⁷Ga and ⁶⁸Ga. nih.gov These metallated probes are designed to be stable in biological buffers and can be used to study amino acid transporter activity in various cell lines. Another approach involves creating fluorescent probes that are activated by specific enzymes. For example, a β-alanine derivative linked to a 3-hydroxyflavone (B191502) fluorophore was designed to detect β-alanyl aminopeptidase, an enzyme expressed by certain pathogenic bacteria. nih.gov The uncleaved substrate has a different emission wavelength than the fluorophore released upon enzymatic cleavage, allowing for selective detection.

| Analog/Probe Type | Chemical Modification | Purpose/Application | Key Research Finding | Reference |

|---|---|---|---|---|

| PET Imaging Tracer | Fluorine-18 Labeling (4-[¹⁸F]Gln) | Visualize glutamine uptake in oncology. | Microwave-assisted synthesis reduced preparation time from 7 days to 3 hours. | snmjournals.org |

| SPECT/PET Imaging Tracer | DOTA conjugation and Gallium-67/68 labeling | Act as a marker for increased glutamine metabolism in tumors. | The Ga-DOTA-glutamine complexes were stable in PBS buffer for one week. | nih.gov |

| Enzyme-Activated Fluorescent Probe | Conjugation of β-alanine to a 3-hydroxyflavone fluorophore | Detect bacteria expressing β-alanyl aminopeptidase. | The probe exhibits a dual emission profile upon enzymatic activation. | nih.gov |

| Molecular Recognition Probe | Functionalization of an STM tip with an arginine derivative | Identify specific amino acids within a peptide sequence. | The sensitized probe provided chemical contrast to locate tryptophan residues. | nih.gov |

Exploration of Functional Group Modifications and Their Stereochemical Implications

The chemical manipulation of the functional groups on this compound—the carboxylic acid, β-amino group, and γ-amide—is fundamental to creating derivatives with novel properties. Each modification can have profound implications for the molecule's stereochemistry, solubility, and biological interactions. ashp.orgnih.gov

The stereochemistry of β-amino acids is inherently more complex than that of α-amino acids. For a given side chain, a β-amino acid can possess two stereocenters (at the C2 and C3 carbons), potentially leading to four distinct diastereoisomers. nih.gov This stereochemical diversity provides a rich platform for molecular design. The synthesis of these derivatives often requires precise control to achieve the desired stereochemical outcome. For instance, in the asymmetric synthesis of α,β-diamino acid derivatives via a Mannich-type reaction, the choice of base used to form the enolate intermediate was found to be critical. The use of lithium diisopropylamide (LDA) favored the syn-diastereomer, while lithium bis(trimethylsilyl)amide (LiHMDS) favored the formation of the anti-diastereomer. rsc.org This demonstrates how reaction conditions can be tuned to control the stereochemical configuration of the final product.

Functional group modifications also include reactions like N-acylation or sulfonylation of the amino group. The synthesis of N-(benzenesulfonyl)-L-glutamic acid derivatives, for example, involves protecting the amino group, which can then direct further reactions, such as cyclization to form pyroglutamic acid analogs. nih.gov Such modifications not only alter the molecule's physical properties, like polarity and acidity, but can also lock it into specific conformations, which is crucial for designing molecules that fit into specific biological binding sites.

| Modification Type | Reaction / Condition | Stereochemical Implication / Outcome | Reference |

|---|---|---|---|

| Mannich-type addition for α,β-diamino acid synthesis | Use of LDA as the base for enolate formation. | Favored formation of the syn-diastereomer. | rsc.org |

| Mannich-type addition for α,β-diamino acid synthesis | Use of LiHMDS as the base for enolate formation. | Favored formation of the anti-diastereomer. | rsc.org |

| N-Sulfonylation of L-glutamic acid | Reaction with benzenesulfonyl chloride. | Creates N-(benzenesulfonyl)-L-glutamic acid, which can be cyclized to a 5-oxopyrrolidine derivative, fixing the backbone conformation. | nih.gov |

| General β-amino acid structure | Chirality at C2 (α) and C3 (β) carbons. | Potential for four diastereoisomers for a given side chain, expanding structural diversity. | nih.gov |

Biological and Biochemical Function Investigations Non Clinical Contexts

Investigation of Roles in Microbial and Cellular Metabolic Processes

(3S)-3,5-Diamino-5-oxopentanoic acid is a pivotal molecule in the metabolic activities of a wide range of organisms, from microbes to mammalian cells. It serves as a primary respiratory fuel for intestinal cells, such as enterocytes and colonocytes, and is a crucial nutrient for the proliferation of immune cells like lymphocytes and macrophages. nih.gov In many rapidly dividing cells, the rate of glutamine consumption is comparable to or even greater than that of glucose. nih.gov

This amino acid plays a central role as a donor of both carbon and nitrogen for numerous biosynthetic pathways. wikipedia.org Its carbon skeleton can be converted to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, thereby replenishing the cycle's intermediates in a process known as anaplerosis. encyclopedia.pubcellsignal.com This is particularly vital for cells with high energy demands or those undergoing rapid proliferation. bosterbio.com In certain cellular contexts, glutamine can serve as an energy source equivalent to glucose. encyclopedia.pub

The metabolic process of converting glutamine into key intermediates, known as glutaminolysis, is fundamental for cellular energy production, signaling, biosynthesis, and maintaining redox balance. nih.gov This pathway is initiated by the enzyme glutaminase (B10826351), which converts glutamine to glutamate (B1630785). cellsignal.com

Potential as Enzyme Substrates or Inhibitors in Isolated Biochemical Systems

This compound is a key substrate for several critical enzymes in metabolic pathways. The two primary enzymes governing its metabolism are glutamine synthetase (GS) and glutaminase (GLS). nih.gov GS catalyzes the synthesis of glutamine from glutamate and ammonia (B1221849) in an ATP-dependent reaction, a crucial step in ammonia detoxification and nitrogen transport. wikipedia.orgwikipedia.org Conversely, GLS hydrolyzes glutamine to produce glutamate and ammonium (B1175870), initiating the process of glutaminolysis. nih.govyoutube.com Glutaminase exhibits high specificity for L-glutamine. researchgate.net

Beyond these core enzymes, this compound serves as a substrate for other enzymes as well. For example, L-asparaginase from Serratia marcescens can hydrolyze L-glutamine, albeit at a much lower rate than its primary substrate, L-asparagine. nih.gov In this context, L-glutamine can also act as a competitive inhibitor of L-asparagine hydrolysis. nih.gov

Furthermore, various molecules have been investigated as inhibitors of glutamine-utilizing enzymes. Analogs of glutamine, such as 6-diazo-5-oxo-L-norleucine (DON) and acivicin (B1666538), act as irreversible, competitive inhibitors for a range of amidotransferases and glutaminases. tandfonline.comnih.gov N-gamma-alkyl and N-gamma,N-gamma-dialkyl derivatives of L-glutamine have also been synthesized and shown to inhibit enzymes like glutaminase, gamma-glutamyl transpeptidase, and glucosamine-6-phosphate synthase, with inhibitory constants in the millimolar range. nih.gov

The table below summarizes key enzymes that interact with this compound.

| Enzyme | Interaction Type | Biological Context |

| Glutamine Synthetase (GS) | Substrate (for synthesis) | Ammonia assimilation, nitrogen metabolism wikipedia.orgacs.org |

| Glutaminase (GLS) | Substrate (for hydrolysis) | Glutaminolysis, energy production nih.govyoutube.com |

| L-Asparaginase | Substrate and Competitive Inhibitor | Amino acid metabolism nih.gov |

| Gamma-Glutamyl Transpeptidase | Inhibited by derivatives | Amino acid metabolism nih.gov |

| Glucosamine-6-Phosphate Synthase | Inhibited by derivatives | Hexosamine biosynthesis nih.gov |

| Amidotransferases | Inhibited by analogs (e.g., DON) | Various biosynthetic pathways nih.gov |

Research into Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The interaction of this compound with proteins is fundamental to its transport and function. A well-studied example is its interaction with the glutamine-binding protein (GlnBP) in Escherichia coli, which is the initial step in the active transport of L-glutamine across the bacterial cytoplasmic membrane. nih.gov

The binding of L-glutamine to GlnBP induces significant conformational changes in the protein. nih.gov GlnBP consists of two globular domains connected by peptide hinges. Upon ligand binding, these domains undergo a large-scale movement, effectively closing the cleft where the glutamine molecule is bound. rcsb.org This interaction is stabilized by a network of hydrogen bonds and ionic interactions with several amino acid residues within the binding pocket, including Asp10, Gly68, Thr70, Arg75, and Lys115. rcsb.org The aliphatic portion of the glutamine molecule is situated in a hydrophobic pocket formed by Phe13 and Phe50. rcsb.org This binding event not only secures the ligand for transport but also increases the thermostability of the GlnBP protein. nih.gov

Beyond specific binding proteins, L-glutamine's polar side chain makes it a frequent participant in the active or binding sites of various enzymes, where it engages in interactions with other polar or charged atoms. russelllab.org Its ability to form hydrogen bonds is crucial for its role in protein structure and function. While direct interactions with DNA are less characterized, its role as a precursor for nucleotide synthesis underscores its indirect but vital importance for DNA replication and repair. researchgate.net

Examination of its Presence and Turnover in Biological Samples

This compound is the most abundant free amino acid in human blood and tissues. nih.govwikipedia.org Its concentration in plasma is typically in the range of 500-900 µM. numberanalytics.com In healthy individuals, endogenous production, primarily in skeletal muscle and the brain, is estimated to be between 40 and 80 grams per day. nih.govnih.gov

Various analytical methods have been developed to measure the concentration of L-glutamine in biological samples such as plasma, serum, and cell culture media. These methods include:

High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the determination of L-glutamine, sometimes requiring derivatization to enhance detection. researchgate.net

Enzymatic Assays: Spectrophotometric kits are available that measure L-glutamine through a two-step enzymatic reaction. First, glutaminase converts L-glutamine to L-glutamate, which is then oxidized by L-glutamate dehydrogenase, leading to the reduction of NAD+ to NADH. The resulting change in absorbance is proportional to the glutamine concentration.

Bacterial Bioassay: A simple and reproducible bioassay utilizes an Escherichia coli strain that is specifically dependent on glutamine for replication. The growth of the bacteria is proportional to the amount of glutamine in the sample. nih.gov

Biosensors: Recently, novel biosensors based on "ligand-induced protein assembly" have been developed for the rapid and accurate measurement of glutamine concentrations, even in real-time within living cells. technologynetworks.com Biochemistry analyzers can also provide simultaneous measurement of glutamine and glutamate using specific enzyme membranes. ysi.com

The turnover of this compound is dynamic and responsive to physiological conditions. During periods of stress, such as sepsis or trauma, there is a notable increase in glutamine turnover, leading to a decrease in its plasma and intracellular muscle concentrations. nih.gov Stable isotope infusion studies are used to measure whole-body and tissue-specific glutamine turnover, providing insights into its metabolic fate under different conditions. nih.gov For example, such studies have shown that while plasma glutamine concentrations may decrease during sepsis, the whole-body production of glutamine actually increases. nih.gov

The table below provides an overview of L-glutamine levels in different biological contexts.

| Biological Sample/Condition | Typical Concentration/Turnover | Reference |

| Human Plasma | 500–900 µM | numberanalytics.com |

| Human Whole Body | ~70 to 80 g distributed in a 70 kg individual | nih.gov |

| Endogenous Production | 40 to 80 g/day | nih.gov |

| Sepsis/Trauma | Plasma and muscle levels decrease, turnover increases | nih.gov |

Studies on its Involvement in Natural Product Biosynthesis Pathways

This compound is a fundamental building block and precursor in the biosynthesis of a wide array of essential biomolecules and natural products. bosterbio.com Its two nitrogen groups—the α-amino group and the side-chain amide group—make it a primary nitrogen donor for many anabolic processes. nih.govwikipedia.org

Key biosynthetic pathways that utilize glutamine include:

Nucleotide Synthesis: Glutamine provides the nitrogen atoms for the synthesis of the purine (B94841) and pyrimidine (B1678525) rings, which are the fundamental components of DNA and RNA. wikipedia.orgencyclopedia.pub

Amino Acid Synthesis: It serves as a nitrogen donor for the production of other non-essential amino acids. encyclopedia.pub

Glutathione (B108866) Synthesis: Glutamine is a direct precursor for the synthesis of glutamate, which is one of the three amino acids (along with cysteine and glycine) that constitute glutathione (GSH). encyclopedia.pubnih.gov GSH is a major cellular antioxidant, crucial for protecting cells against oxidative stress. cellsignal.com

Hexosamine Biosynthesis: The amide nitrogen of glutamine is used in the formation of glucosamine-6-phosphate, a key step in the hexosamine biosynthetic pathway which is essential for producing precursors for protein glycosylation. cellsignal.comnih.gov

In the context of microbial natural products, glutamine and its derivatives are incorporated into more complex molecular structures. For instance, the glutamine antagonists DON and acivicin are themselves natural products secreted by Streptomyces bacteria. nih.gov Its role as a precursor for amino acids and other small molecules makes it a foundational element in the assembly lines of numerous microbial secondary metabolites.

Future Research Directions and Methodological Advancements

Expanding Biocatalytic Toolboxes for Novel Beta-Amino Acid Synthesis

The synthesis of chiral β-amino acids remains a significant challenge for organic chemists. Biocatalysis, which uses enzymes to perform chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. rsc.org Future research is intensely focused on expanding the range of available biocatalysts to produce novel β-amino acids with high selectivity and efficiency. nih.govresearchgate.net

A primary strategy involves the discovery and engineering of new enzymes. nih.gov Techniques such as directed evolution can be used to alter the substrate specificity and enhance the activity of existing enzymes. nih.gov For example, transaminases have been successfully engineered to synthesize the β-amino acid sitagliptin, replacing a metal-catalyzed process with a more efficient and less wasteful biocatalytic one. nih.gov Similarly, the β-subunit of tryptophan synthase (TrpB) has been engineered to catalyze reactions with diverse amine nucleophiles, opening a pathway to α,β-diamino acids. nih.gov Identifying enzymes from natural product biosynthetic pathways is another promising avenue for discovering novel biocatalytic reactions. nih.gov

Future work will likely concentrate on several key areas:

Enzyme Engineering: Utilizing directed evolution and rational design to create bespoke enzymes for the synthesis of specific β-amino acids like (3S)-3,5-Diamino-5-oxopentanoic acid. researchgate.netnih.gov

Metagenomic Screening: Searching through genetic material from environmental samples to discover entirely new enzymes with novel catalytic functions. nih.gov

Chemoenzymatic Cascades: Integrating enzymatic steps with chemical reactions in one-pot syntheses to create complex molecules efficiently. researchgate.net

New-to-Nature Reactions: Designing enzymatic reactions that have no counterpart in the natural world, further broadening the scope of what can be synthesized. nih.gov

Table 1: Promising Enzyme Classes for Novel β-Amino Acid Synthesis

| Enzyme Class | Native Reaction | Engineered Application for β-Amino Acids | Key Research Direction |

| Transaminases | Transfer of an amino group to a keto acid. | Asymmetric synthesis of chiral amines and β-amino acids. nih.gov | Engineering for broader substrate scope and improved stability. |

| Ammonia (B1221849) Lyases | Addition of ammonia to a double bond. | Hydroamination of olefins with various amines. nih.gov | Overcoming limitations in substrate range. |

| Tryptophan Synthase (TrpB) | Synthesis of L-tryptophan. | Synthesis of α,β-diamino acids using diverse amine nucleophiles. nih.gov | Mitigating product inhibition and decomposition. nih.gov |

| Iminoreductases (IREDs) | Reduction of imines to amines. | Reductive amination of β-keto esters to form N-substituted β-amino esters. nih.gov | Expanding acceptance of different amine and keto substrates. |

Elucidating Undiscovered Metabolic Roles and Enzymatic Transformations

While β-amino acids are found in some natural products, peptides composed solely of β-amino acids have not been discovered in nature. nih.gov This raises fundamental questions about their metabolic roles and the enzymes that may interact with them. A significant area of future research is the identification and characterization of metabolic pathways involving β-amino acids.

The discovery of β-aminopeptidases, enzymes capable of cleaving N-terminal β-amino acids, suggests that such metabolic pathways exist. nih.gov However, the natural substrates for these enzymes remain largely unknown. nih.gov Future research will involve:

Functional Genomics: Screening microbial genomes to identify more enzymes belonging to the β-aminopeptidase family or other novel enzyme classes that act on β-amino acids. nih.gov

Metabolomics: Analyzing the small molecule profiles of various organisms under different conditions to search for this compound or related compounds, which could provide clues to their biological function.

Enzyme Characterization: Once a potential enzyme is identified, detailed biochemical studies are needed to determine its substrate specificity, kinetics, and mechanism. This would clarify whether it can process compounds like this compound.

Role in Signaling and Metabolism: Investigating whether β-amino acids serve as signaling molecules or intermediates in specialized metabolic pathways. It is known that specific amino acids can regulate processes like insulin (B600854) secretion, and future work could explore if β-analogs have similar or novel regulatory functions. nih.gov

Application of Advanced Structural Biology Techniques for Mechanistic Insights

Understanding how an enzyme functions requires a detailed picture of its three-dimensional structure. numberanalytics.comlongdom.org Advanced structural biology techniques are critical for gaining mechanistic insights into the enzymes that synthesize or modify β-amino acids. jbei.org The two primary methods, X-ray crystallography and cryo-electron microscopy (cryo-EM), are highly complementary. nih.govnih.gov

X-ray Crystallography provides atomic-resolution structures of proteins, but requires the molecules to be arranged in a well-ordered crystal. longdom.org This technique is ideal for visualizing the active sites of enzymes, revealing how substrates bind and how catalysis occurs. numberanalytics.comlongdom.org Future applications will involve crystallizing newly discovered or engineered enzymes with bound β-amino acid substrates or analogs to understand the basis of their specificity. jbei.org

Cryo-Electron Microscopy (Cryo-EM) can determine the structure of large, flexible, or multi-protein complexes that are difficult or impossible to crystallize. longdom.orgyoutube.com This is particularly valuable for studying enzymes in a more native-like state or for capturing different conformational states, which provides information on protein dynamics. nih.govyoutube.com As cryo-EM technology continues to improve, it will be applied to smaller and more challenging enzymatic systems relevant to β-amino acid metabolism. youtube.com

Table 2: Comparison of Structural Biology Techniques for Enzyme Analysis

| Technique | Principle | Advantages | Limitations | Future Applications for β-Amino Acid Enzymes |

| X-ray Crystallography | X-ray diffraction from a protein crystal. longdom.org | High (atomic) resolution, well-established method. longdom.org | Requires well-diffracting crystals, can be time-consuming, may trap non-physiological conformations. youtube.com | Determining the precise active site geometry of engineered biocatalysts. jbei.org |

| Cryo-Electron Microscopy (Cryo-EM) | Electron imaging of flash-frozen molecules in solution. longdom.org | Can study large/flexible complexes, does not require crystals, can capture multiple conformations. nih.govnih.gov | Historically lower resolution (though rapidly improving), challenging for small proteins. youtube.com | Visualizing multi-enzyme complexes for β-amino acid synthesis or degradation. |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei in solution. longdom.org | Provides information on structure and dynamics in solution, ideal for studying flexibility. longdom.org | Limited to smaller proteins, requires large amounts of sample. | Probing enzyme-substrate interactions and conformational changes in real-time. |

By combining these techniques with computational methods like molecular dynamics simulations, researchers can build a comprehensive model of how these enzymes work, which is essential for engineering improved biocatalysts. youtube.commdpi.com

Development of Novel Analogs for Probing Specific Biochemical Systems and Pathways

The unique structural properties of β-amino acids—specifically the expanded carbon backbone—make them valuable tools for chemical biology and medicinal chemistry. numberanalytics.com When incorporated into peptides, β-amino acids can induce specific secondary structures and, crucially, often confer resistance to degradation by proteases. nih.govacs.org This makes them excellent candidates for developing novel molecular probes and therapeutic agents. numberanalytics.com

Future research in this area will focus on synthesizing analogs of this compound and other β-amino acids to:

Probe Protein-Protein Interactions: Designing β-peptides or α,β-peptides that mimic the structure of natural peptides but with enhanced stability, allowing them to be used as inhibitors of specific protein interactions implicated in disease. acs.org

Develop Novel Therapeutics: The increased stability of β-peptides makes them attractive drug candidates. numberanalytics.com Analogs can be developed with potential antimicrobial, anti-angiogenic, or anticancer activities. acs.org

Elucidate Enzyme Mechanisms: Creating analogs that act as inhibitors or mechanism-based inactivators for enzymes involved in amino acid metabolism can help to clarify their biological roles and validate them as drug targets.

Create Novel Biomaterials: The unique folding properties of β-peptides allow for the design of self-assembling nanomaterials and hydrogels with potential applications in tissue engineering and drug delivery. acs.org

The development of modular and efficient synthetic strategies, such as Fc-directed bioconjugation for creating modified antibodies or combining biocatalysis with photoredox catalysis, will be key to accessing a diverse range of these valuable molecules. researchgate.netacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.